Bassianin

Übersicht

Beschreibung

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This compound is part of a group of bioactive metabolites that contribute to the fungus’s ability to infect and kill insect hosts. This compound, along with other metabolites like beauvericin and bassianolide, plays a crucial role in the virulence of Beauveria bassiana, making it an important subject of study in the field of biocontrol and pest management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of bassianin typically involves the cultivation of Beauveria bassiana under specific conditions that promote the synthesis of secondary metabolites. The fungus is grown in a nutrient-rich medium, and the metabolites are extracted using solvents like ethanol. The extraction process often involves ultrasonic treatment to enhance the yield of this compound and other metabolites .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Beauveria bassiana is cultured in bioreactors, where conditions such as temperature, pH, and nutrient availability are carefully controlled to maximize the production of this compound. The metabolites are then extracted and purified using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-Q-Orbitrap MS) .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

Bassianin participates in several reaction categories, primarily driven by its functional groups and environmental interactions:

Oxidation and Reduction

-

Iron Chelation : this compound and its derivatives (e.g., 15-hydroxytenellin) demonstrate strong iron-chelating properties, sequestering Fe³⁺ ions to limit bioavailability for competing organisms. This redox activity enhances B. bassiana’s ecological competitiveness .

-

Enzymatic Hydroxylation : Cytochrome P450 enzymes (e.g., TenB) catalyze site-specific hydroxylation, converting intermediates like pyridovericin into 15-hydroxytenellin .

Substitution and Glycosylation

-

Methylglucosylation : A glycosyltransferase-methyltransferase gene pair mediates rare N-OH methylglucosylation at the N-OH residue of 15-hydroxytenellin, forming derivatives like PMGP (N-O-(4-O-methyl-β-d-glucopyranoside)) .

Key Reaction Conditions and Reagents

Experimental studies highlight solvent systems and catalysts critical for this compound’s reactivity:

Biosynthetic Pathway and Modifications

The tenS gene cluster in B. bassiana governs this compound biosynthesis, with pathway-specific transcription factor tenR regulating production. Key steps include:

-

Tetramate Ring Formation : Malonyl-CoA and acetyl-CoA condense to form pyrrolidine-2-dione intermediates .

-

CYP-Mediated Expansion : TenA and TenB catalyze ring expansion and hydroxylation, yielding bioactive derivatives .

-

Post-Synthetic Modifications : Glycosylation and methylation occur extracellularly, enhancing solubility and bioactivity .

Analytical and Extraction Insights

-

Solvent Optimization : 70% ethanol (EtOH) with 30-minute ultrasonication achieves >90% extraction efficiency for this compound, minimizing degradation compared to methanol .

-

Chromatography : UPLC-Q-Orbitrap MS resolves this compound derivatives with LODs as low as 8.3 µg/L (tenellin) and linearity (R²) up to 0.9963 .

Ecological and Industrial Implications

Wissenschaftliche Forschungsanwendungen

Insecticidal Properties

Bassianin exhibits notable insecticidal activity against various pest species. Research indicates that it functions effectively as a bio-insecticide, targeting both the larvae and adult stages of insects.

- Target Species : this compound has shown efficacy against several pests, including:

- Mechanism of Action : The compound disrupts normal physiological processes in insects, leading to mortality. Its mode of action includes:

Biocontrol Agent

This compound is part of a broader suite of metabolites produced by Beauveria bassiana that serve as biocontrol agents. The use of this fungus in integrated pest management (IPM) strategies has gained traction due to its environmental benefits.

- Advantages :

- Case Studies :

Extraction and Formulation Techniques

Efficient extraction methods for this compound are crucial for its application in pest management.

- Extraction Techniques :

| Extraction Method | Solvent Concentration | Extraction Efficiency |

|---|---|---|

| Ultrasonication | 70% EtOH | High |

| Heat Treatment | Varies (30-70°C) | Moderate |

Nanotechnology Integration

Recent advancements in nanotechnology have opened new avenues for enhancing the effectiveness of this compound as a biocontrol agent.

- Nanoformulations : Incorporating this compound into nanoengineered products could improve its delivery and efficacy against pests.

- Research Insights : Nanotechnology can facilitate targeted delivery systems that optimize the use of this compound, enhancing its impact while reducing overall pesticide usage .

Wirkmechanismus

Bassianin exerts its effects by disrupting the normal physiological processes of insect hosts. The compound penetrates the insect cuticle and interferes with the immune system, leading to the death of the host. The molecular targets of this compound include enzymes and proteins involved in the insect’s defense mechanisms. By inhibiting these targets, this compound effectively weakens the host and allows the fungus to proliferate .

Vergleich Mit ähnlichen Verbindungen

Bassianin is part of a group of secondary metabolites produced by Beauveria bassiana, which includes compounds like beauvericin, bassianolide, beauverolides, tenellin, oosporein, and oxalic acid. These compounds share similar bioactive properties but differ in their chemical structures and specific modes of action. For example:

Beauvericin: Known for its ionophoric properties, it disrupts cellular ion balance.

Bassianolide: Exhibits strong insecticidal activity by interfering with the insect’s nervous system.

Beauverolides: Have antimicrobial properties and are studied for their potential in treating infections

Each of these compounds contributes to the overall virulence of Beauveria bassiana, but this compound’s unique chemical structure and specific interactions with insect targets make it a distinct and valuable compound for research and application.

Biologische Aktivität

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This compound has garnered attention for its diverse biological activities, particularly in the realms of insecticidal properties and antimicrobial effects. Research indicates that this compound plays a significant role in the ecological interactions between the fungus and its insect hosts, as well as its potential applications in biocontrol and agriculture.

Chemical Structure and Properties

This compound is classified as a pyridine derivative, contributing to its unique biological activities. The compound is known for its yellow pigmentation, which can be attributed to its chemical structure. Understanding the chemical properties of this compound is essential for exploring its biological functions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N |

| Molecular Weight | 175.23 g/mol |

| Appearance | Yellow pigment |

| Solubility | Soluble in organic solvents |

Insecticidal Properties

This compound exhibits notable insecticidal activity against various insect species. The mechanism of action involves disrupting physiological processes within the host, leading to mortality. Studies have shown that this compound affects the nervous system and metabolic pathways of insects, making it a potent candidate for biocontrol agents in agriculture.

Case Study: Efficacy Against Galleria mellonella

In a controlled study, this compound was tested on Galleria mellonella larvae. The results indicated a significant reduction in larval survival rates upon exposure to this compound:

- Survival Rate : 20% after treatment with this compound.

- Control Group Survival Rate : 80%.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, particularly against bacterial strains associated with insect cadavers. The production of this compound helps B. bassiana outcompete other microbial organisms, facilitating nutrient absorption from decaying hosts.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Bacillus cereus | 15 | Moderate |

| Pseudomonas fluorescens | 10 | Low |

| Clavibacter michiganensis | 20 | High |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : this compound disrupts the integrity of bacterial cell walls.

- Neurotoxic Effects : Insects exposed to this compound exhibit neurotoxic symptoms leading to paralysis and death.

- Nutrient Competition : By producing this compound, B. bassiana limits the growth of competing microbes on insect cadavers.

Research Findings

Recent studies have focused on the biosynthetic pathways involved in the production of this compound. A notable transcription factor, BbSmr1, has been identified as a key regulator in the biosynthesis of this compound. Deletion of BbSmr1 leads to increased production of this compound, highlighting its potential for genetic manipulation to enhance biocontrol efficacy.

Table 3: Key Research Findings on this compound Production

| Study | Findings |

|---|---|

| Quesada-Moraga & Vey (2004) | Identified multiple insecticidal metabolites including this compound. |

| Xu et al. (2009) | Demonstrated efficacy against Lepidoptera species. |

| Recent Study (2023) | Confirmed antimicrobial activity against various bacteria. |

Eigenschaften

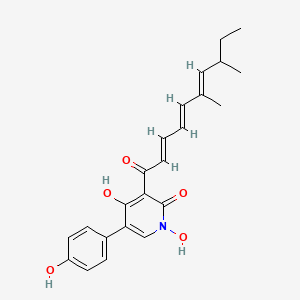

IUPAC Name |

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bassianin and where is it found?

A1: this compound is a yellow pigment classified as a polyketide, a diverse group of naturally occurring molecules with a wide range of biological activities. It is produced by certain strains of the entomopathogenic fungus Beauveria, specifically Beauveria bassiana. [, ] Interestingly, the distribution of this compound and its related compound, tenellin, doesn't strictly follow species lines within the Beauveria genus. This means that some strains of B. bassiana might produce tenellin instead of this compound, and vice versa. []

Q2: What is the chemical structure of this compound?

A2: this compound is a 3-acyl derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone. Its full chemical name is 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2(1_H_)-one. [, ] This complex structure was elucidated using a combination of chemical analysis, spectroscopy, and isotopic labeling studies with ¹³C and ¹⁵N. []

Q3: How does the production of this compound in Beauveria relate to its growth conditions?

A3: Research shows that the production of this compound in Beauveria tenella is influenced by the nutrient composition of the growth medium. [] Optimal this compound yield was observed on a glucose ammonium tartrate salts medium with a high carbon-to-nitrogen ratio. Interestingly, once the nitrogen source in the medium was depleted, this compound accumulation increased rapidly, suggesting a possible role of nitrogen depletion in triggering its production. []

Q4: Are there any other pigments produced by Beauveria besides this compound?

A4: Yes, Beauveria species are known to produce a red pigment called oosporein in addition to the yellow pigments this compound and tenellin. [, , ] Studies have shown that in cultures producing both oosporein and this compound, oosporein is produced first. [] This suggests a potential sequential production of these pigments by the fungus, possibly influenced by factors like nutrient availability or growth stage.

Q5: Have scientists been able to manipulate the production of this compound and related compounds?

A5: Yes, researchers have successfully used rational domain swaps between the polyketide synthases responsible for tenellin and desmethylthis compound biosynthesis. By expressing these hybrid enzymes in Aspergillus oryzae, they were able to generate reprogrammed compounds. [] These findings provide valuable insights into the programming mechanisms of these complex enzymes and open up possibilities for engineering the production of novel bioactive compounds. Furthermore, combining domain swaps with the co-expression of specific cytochrome P450 enzymes led to the resurrection of this compound, demonstrating the potential for bioengineering efforts in this field. []

Q6: What are the potential applications of understanding this compound production?

A6: While research on this compound is ongoing, understanding its biosynthesis and regulation could have several implications:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.